3-Mercaptopropanol

Description

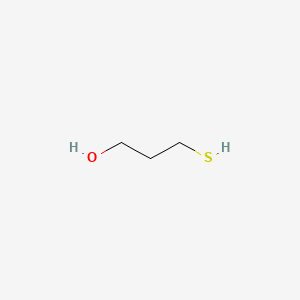

Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c4-2-1-3-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLSSLVZXJBVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051836 | |

| Record name | 3-Mercapto-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Mercapto-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19721-22-3, 63947-56-8 | |

| Record name | 3-Mercapto-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19721-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063947568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19721-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercapto-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercapto-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Mercapto-1-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY6F8YVC7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Mercaptopropanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Mercaptopropanol (CAS: 19721-22-3), a versatile bifunctional molecule with significant applications in organic synthesis, materials science, and as a key building block in the development of therapeutic agents. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its applications, with a particular focus on its role in the synthesis of matrix metalloproteinase (MMP) inhibitors.

Properties of this compound

This compound, also known as 3-sulfanylpropan-1-ol, is a colorless liquid characterized by a strong, unpleasant odor typical of mercaptans.[1][2] Its bifunctionality, possessing both a hydroxyl and a thiol group, makes it a valuable reagent in a variety of chemical transformations.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈OS | [1][3] |

| Molecular Weight | 92.16 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Strong, unpleasant | [1] |

| Boiling Point | 186.2 °C at 760 mmHg | [1] |

| 81-82 °C at 10 mmHg | [3] | |

| Density | 1.067 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.495 | [3] |

| Flash Point | 85 °C (185 °F) | [4] |

| Solubility | Soluble in water | [1] |

| pKa | 10.05 ± 0.10 (Predicted) | [1] |

| Vapor Pressure | 0.188 mmHg at 25 °C | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the anti-Markovnikov addition of a thiol equivalent to allyl alcohol or the reaction of 3-chloro-1-propanol (B141029) with a sulfur nucleophile.

Synthesis from Allyl Alcohol via Thioacetate Intermediate

This two-step method provides a high-yield route to this compound, avoiding the use of pyrophoric reagents like lithium aluminum hydride.[1] The overall process involves the radical addition of thioacetic acid to allyl alcohol, followed by hydrolysis of the resulting thioacetate.

References

- 1. WO2011040131A1 - Process for producing 3-mercapto-1-propanol - Google Patents [patents.google.com]

- 2. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Mercapto-1-propanol 95 19721-22-3 [sigmaaldrich.com]

- 4. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Mercaptopropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopropanol (CAS No. 19721-22-3), also known as 3-sulfanylpropan-1-ol, is a bifunctional organic compound containing both a primary alcohol and a primary thiol functional group.[1] This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and materials science.[1][2] Its ability to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, has led to its extensive use in surface modification, nanotechnology, and the development of biosensors.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a key application in the formation of SAMs.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈OS | [1] |

| Molecular Weight | 92.16 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Strong, unpleasant | [1] |

| Density | 1.067 g/mL at 20 °C | [2] |

| Boiling Point | 81-82 °C at 10 mmHg | [2] |

| Refractive Index (n20/D) | 1.495 | [2] |

| Flash Point | 85 °C (185 °F) | [2] |

| Vapor Pressure | 0.188 mmHg at 25 °C | [2] |

| pKa | 10.05 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in water | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features/Notes |

| ¹H NMR | Data available, provides structural confirmation. |

| ¹³C NMR | Data available for structural elucidation. |

| IR Spectroscopy | Characteristic peaks for O-H and S-H stretching. |

| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. |

Experimental Protocols

This section details generalized experimental methodologies for the determination of key physicochemical properties and a common application of this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small volume of liquid.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or hot plate

Procedure:

-

Fill the small test tube with approximately 0.5 mL of this compound.

-

Place the capillary tube, sealed end up, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the assembly in the Thiele tube filled with heating oil, making sure the liquid level is above the sample but below the opening of the test tube.[4]

-

Gently heat the side arm of the Thiele tube.[4] Convection currents will ensure uniform heating.[4]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[4] Record this temperature.

Determination of Density using a Digital Density Meter (ASTM D4052)

This method provides a precise and rapid determination of liquid density.[5][6][7]

Apparatus:

-

Digital density meter with an oscillating U-tube.[8]

-

Syringe or automated sampler for sample injection.

-

Thermostatically controlled bath to maintain the measurement temperature.

Procedure:

-

Calibrate the digital density meter with two reference standards (e.g., dry air and distilled water) at the desired temperature.

-

Ensure the oscillating U-tube is clean and dry.

-

Introduce a small volume of this compound (typically 0.7-1.0 mL) into the U-tube, ensuring there are no air bubbles.[6][8]

-

Allow the sample to thermally equilibrate to the set temperature.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.[8]

-

The density is then calculated by the instrument based on the calibration data.[8]

-

Record the density value at the specified temperature.

Determination of Refractive Index using an Abbe Refractometer

This is a standard method for measuring the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens tissue

-

Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

Turn on the refractometer and the light source.

-

Connect the refractometer to the constant temperature water bath set to the desired temperature (e.g., 20 °C). Allow the prisms to equilibrate.

-

Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a suitable solvent and a soft lens tissue.

-

Place a few drops of this compound onto the surface of the refracting prism.

-

Close the prism assembly and ensure the liquid spreads evenly between the two prisms.

-

Look through the eyepiece and adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If a color fringe is observed, adjust the chromaticity screw to eliminate it.

-

Read the refractive index value from the instrument's scale.

-

Clean the prisms thoroughly after the measurement.

Formation of Self-Assembled Monolayers (SAMs) on a Gold Substrate

This protocol describes a common application of this compound in surface modification.[9][10]

Materials and Equipment:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

This compound

-

Absolute ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS REQUIRED

-

Deionized water

-

Clean glass or polypropylene (B1209903) containers

-

Tweezers

-

Nitrogen gas source

-

Sonicator

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 1-5 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with deionized water, followed by absolute ethanol.

-

Dry the substrate under a stream of nitrogen gas.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol in a clean container.

-

-

Monolayer Assembly:

-

Post-Assembly Rinsing and Drying:

-

Remove the substrate from the thiol solution with tweezers.

-

Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed molecules.[9]

-

For improved cleanliness, the substrate can be sonicated in fresh ethanol for 1-3 minutes.[9][10]

-

Dry the substrate again under a stream of nitrogen gas.

-

The functionalized substrate is now ready for characterization or further use.

-

Synthesis of this compound

A common laboratory synthesis of this compound involves the reduction of 3-mercaptopropionic acid or its esters.[1] The following diagram illustrates a representative synthetic pathway.

Conclusion

This compound is a versatile chemical with well-defined physicochemical properties. Its bifunctional nature makes it an important building block in various synthetic applications. The protocols provided herein offer standardized methods for the determination of its key properties and for its application in forming self-assembled monolayers, a cornerstone technique in surface science and nanotechnology. Understanding these fundamental properties and experimental procedures is crucial for the effective utilization of this compound in research, development, and various industrial applications.

References

- 1. Page loading... [guidechem.com]

- 2. Cas 19721-22-3,3-MERCAPTO-1-PROPANOL | lookchem [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. store.astm.org [store.astm.org]

- 6. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 9. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. if.tugraz.at [if.tugraz.at]

3-Mercaptopropanol IUPAC name and CAS number

An In-depth Technical Guide to 3-Mercaptopropanol

This technical guide provides comprehensive information on this compound, including its chemical identifiers, a detailed experimental protocol for its synthesis, and a logical workflow for one of its key applications. This document is intended for researchers, scientists, and professionals in the field of drug development and material science.

Chemical Identifiers

This compound is a versatile chemical reagent with dual functionality, owing to the presence of both a thiol and a hydroxyl group.[1] Its official IUPAC name is 3-sulfanylpropan-1-ol.[2][3][4] The compound is registered under the CAS number 19721-22-3.[2][3][4]

| Identifier | Value |

| IUPAC Name | 3-sulfanylpropan-1-ol |

| CAS Number | 19721-22-3 |

| Molecular Formula | C3H8OS |

| Molecular Weight | 92.16 g/mol |

| Synonyms | 3-Mercapto-1-propanol, 3-Hydroxypropanethiol, 3-Hydroxypropyl mercaptan |

Application Workflow: Formation of a Self-Assembled Monolayer (SAM)

This compound is frequently utilized in the formation of hydrophilic self-assembled monolayers (SAMs) on gold surfaces.[1] The thiol group exhibits a strong affinity for gold, facilitating the formation of a stable, organized monolayer. The exposed hydroxyl groups render the surface hydrophilic, which is advantageous for various applications, including biosensing and biocompatible coatings. The following diagram illustrates the workflow for the formation of a this compound SAM on a gold substrate.

Caption: Workflow for the formation of a this compound self-assembled monolayer.

Experimental Protocol: Synthesis of this compound

The following protocol details a potential synthetic route to this compound. This method involves the reaction of 3-chloro-1-propanol (B141029) with sodium hydrosulfide (B80085).

Materials:

-

3-chloro-1-propanol

-

Sodium hydrosulfide (NaSH)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (B86663) (Na2SO4), anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydrosulfide (1.1 equivalents) in a mixture of ethanol and deionized water (e.g., a 1:1 ratio).

-

Addition of Reactant: While stirring, slowly add 3-chloro-1-propanol (1.0 equivalent) to the sodium hydrosulfide solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-6 hours). Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the mixture by the dropwise addition of 1 M hydrochloric acid until a neutral pH is achieved.

-

Remove the ethanol from the mixture using a rotary evaporator.

-

Transfer the remaining aqueous solution to a separatory funnel.

-

-

Extraction:

-

Extract the aqueous layer with diethyl ether (e.g., 3 x 50 mL).

-

Combine the organic layers.

-

-

Drying and Filtration:

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

-

Purification:

-

Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure.

-

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide (B99878) gas upon acidification. 3-chloro-1-propanol is an irritant. Handle all chemicals with care and dispose of waste according to institutional guidelines.

References

Synthesis of 3-Mercaptopropanol from Allyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary method for the synthesis of 3-mercaptopropanol from allyl alcohol. The core of this process involves a two-step reaction sequence: the anti-Markovnikov addition of a thiol precursor to allyl alcohol, followed by a hydrolysis step to yield the final product. This approach is advantageous as it avoids the use of pyrophoric reagents like lithium aluminum hydride.[1]

Reaction Pathway and Mechanism

The synthesis proceeds via an initial free-radical addition of thioacetic acid to allyl alcohol. This reaction is regioselective, yielding the anti-Markovnikov product, S-(3-hydroxypropyl) thioacetate (B1230152). The subsequent hydrolysis of this intermediate removes the acetyl group, affording the desired this compound. Free-radical additions to alkenes are known to favor the anti-Markovnikov product, a phenomenon sometimes referred to as the "peroxide effect".[2] The reaction mechanism involves the initiation of a free radical, which then adds to the less substituted carbon of the alkene double bond.[2][3]

Reaction Scheme:

The overall chemical transformation can be summarized as follows:

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from documented procedures for the synthesis of this compound.[1]

Synthesis of S-(3-hydroxypropyl) thioacetate (Intermediate)

This procedure outlines the addition of thioacetic acid to allyl alcohol.

Materials:

-

Allyl alcohol

-

Thioacetic acid

-

Chloroform (or other suitable solvent)

-

Nitrogen or other inert gas

Procedure:

-

A reaction flask is charged with allyl alcohol and a solvent such as chloroform.

-

The flask is sealed, and the contents are heated to a temperature between 50°C and 60°C.

-

Thioacetic acid is added dropwise to the heated solution.

-

After the addition is complete, the reaction mixture is maintained at 50°C to 60°C for a period of 2 to 3 hours.

-

Upon completion of the reaction, the solvent and any remaining unreacted starting materials are removed by distillation under reduced pressure at 50°C.

-

The resulting product, S-(3-hydroxypropyl) thioacetate, is obtained as a faint yellow liquid.

Hydrolysis of S-(3-hydroxypropyl) thioacetate to this compound

This procedure describes the conversion of the intermediate to the final product via hydrolysis. Several hydrolysis agents can be employed.

Materials:

-

S-(3-hydroxypropyl) thioacetate

-

Methanol

-

Concentrated Hydrochloric Acid or Sulfuric Acid

Procedure:

-

The crude S-(3-hydroxypropyl) thioacetate is placed in a reaction flask.

-

Methanol is added as a solvent.

-

A catalytic amount of concentrated hydrochloric acid or sulfuric acid is added to the mixture.

-

The reaction is carried out at a temperature between 50°C and 60°C for 2 to 3 hours.

-

Following the reaction, the product is isolated and purified.

Materials:

-

S-(3-hydroxypropyl) thioacetate

-

Methanol

-

Hydrazine monohydrate or Aqueous Ammonia (B1221849)

Procedure:

-

The crude S-(3-hydroxypropyl) thioacetate is placed in a reaction flask.

-

Methanol is added as a solvent.

-

Hydrazine monohydrate or a 28% aqueous ammonia solution is added to the mixture.

-

The reaction is conducted at a temperature between 20°C and 30°C for 1 to 5 hours.

-

After the reaction is complete, the this compound is isolated and purified.

Data Presentation

The following tables summarize the quantitative data from various experimental runs for the synthesis of S-(3-hydroxypropyl) thioacetate.[1]

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 | Example 5 | Example 6 |

| Allyl Alcohol (mmol) | 100 | 100 | 100 | 100 | 100 | 100 |

| Thioacetic Acid (mmol) | 110 | 105 | 105 | 105 | 110 | 105 |

| Solvent | Chloroform | Chloroform | Dichloromethane | Chloroform | None | Chloroform |

| Reaction Temp (°C) | 50-60 | 50-60 | 50-60 | 50-60 | 50-60 | 50-60 |

| Reaction Time (h) | 3 | 2 | 2 | 2 | 2 | 2 |

| Yield of Intermediate (%) | 91 | 93 | 96 | 90 | 85 | 94 |

Table 1: Synthesis of S-(3-hydroxypropyl) thioacetate under various conditions.

| Hydrolysis Agent | Reaction Temp (°C) | Reaction Time (h) |

| 35% Hydrochloric Acid | 50-60 | 2 |

| 98% Sulfuric Acid | 50-60 | 3 |

| Hydrazine Monohydrate | 20-30 | 1 |

| 28% Aqueous Ammonia | 20-30 | 5 |

Table 2: Conditions for the hydrolysis of S-(3-hydroxypropyl) thioacetate.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway: Free Radical Addition

This diagram depicts the key steps in the free-radical addition of a thiol to allyl alcohol.

Caption: Mechanism of free-radical addition of a thiol to allyl alcohol.

References

An In-depth Technical Guide to the Applications of 3-Mercaptopropanol in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptopropanol is a versatile bifunctional molecule widely employed in organic synthesis. Its thiol and hydroxyl functionalities allow it to serve as a nucleophile, a building block for heterocycles, a traceless linker in solid-phase synthesis, and a chain transfer agent in polymerization reactions. This guide provides a comprehensive overview of its core applications, featuring detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in research and development.

Introduction

This compound (C₃H₈OS), a colorless liquid with a characteristic thiol odor, is a valuable reagent in the organic chemist's toolkit. Its structure, possessing both a primary thiol and a primary alcohol, allows for a diverse range of chemical transformations. The nucleophilic nature of the thiol group enables its participation in various carbon-sulfur bond-forming reactions, while the hydroxyl group can be involved in esterifications, etherifications, or serve as a handle for attachment to solid supports. This guide will delve into the key applications of this compound, providing practical information for its utilization in a laboratory setting.

Nucleophilic Reactions of this compound

The lone pair of electrons on the sulfur atom makes this compound an excellent nucleophile, readily participating in a variety of reactions.

Michael Addition

This compound can undergo a Michael or conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a reliable method for the formation of carbon-sulfur bonds.

Caption: General workflow for a Michael addition reaction.

Table 1: Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds

| Entry | α,β-Unsaturated Carbonyl | Thiol | Conditions | Time | Yield (%) |

| 1 | Methyl vinyl ketone | Thiophenol | Neat, 30 °C | 30 min | 93 |

| 2 | Methyl vinyl ketone | 4-Chlorothiophenol | Neat, 30 °C | 15 min | 98 |

| 3 | Methyl vinyl ketone | Benzylthiol | Neat, 30 °C | 45 min | 76 |

| 4 | 2-Cyclohexen-1-one | Thiophenol | [bmim]PF₆/H₂O, rt | 10 min | 95 |

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone [1]

-

In a round-bottom flask, methyl vinyl ketone (70 mg, 1 mmol) and 4-methoxythiophenol (280 mg, 2 mmol) are mixed.

-

The mixture is stirred at 30 °C for 30 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is purified by column chromatography on silica (B1680970) gel to afford the Michael adduct.

Nucleophilic Substitution (Sₙ2) Reactions

This compound is an effective nucleophile in Sₙ2 reactions with alkyl halides, leading to the formation of thioethers. Benzyl (B1604629) and allyl halides are particularly reactive substrates.[2][3]

Caption: General workflow for an Sₙ2 reaction.

Table 2: Sₙ2 Reaction of Benzyl Halides with Nucleophiles

| Entry | Benzyl Halide | Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Benzyl bromide | NaN₃ | DMF | rt | 12 | Benzyl azide | >95 |

| 2 | Benzyl tosylate | NaN₃ | DMF | rt | 2 | Benzyl azide | >95 |

| 3 | Benzyl bromide | NaI | Acetone | 50 | 4 | Benzyl iodide | 90 |

Experimental Protocol: Synthesis of 3-(Benzylthio)propan-1-ol

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

To this mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by TLC.

-

After completion, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(benzylthio)propan-1-ol.

Ring Opening of Epoxides

This compound can act as a nucleophile to open epoxide rings, yielding β-hydroxy thioethers. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

Experimental Protocol: Ring Opening of Styrene (B11656) Oxide [4]

-

In a round-bottom flask, dissolve styrene oxide (1.0 eq) in nitromethane.

-

Add this compound (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a short period.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to yield the corresponding β-hydroxy thioether.

Synthesis of 1,3-Oxathianes

This compound is a key starting material for the synthesis of 1,3-oxathianes, which are six-membered heterocycles containing one oxygen and one sulfur atom. These are typically formed by the acid-catalyzed reaction of this compound with an aldehyde or ketone.

Caption: Synthesis of 1,3-oxathianes.

Table 3: Synthesis of 1,3-Oxathianes from this compound [5]

| Entry | Aldehyde/Ketone | Catalyst | Solvent | Conditions | Yield (%) |

| 1 | Formaldehyde | H₂SO₄ | Water | rt | 85-92 |

| 2 | Formaldehyde | p-TsOH | Benzene (B151609) | Reflux | 14-66 |

| 3 | Formaldehyde | p-TsOH | Dichloromethane | Reflux | 14-66 |

Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)-1,3-oxathiane [5]

-

A mixture of this compound (1.0 eq), 4-nitrobenzaldehyde (B150856) (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in benzene is refluxed with azeotropic removal of water.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

This compound as a Traceless Linker

In solid-phase synthesis, particularly of oligosaccharides, this compound can be used as a traceless linker.[6][7] The linker is attached to the solid support and the growing chain is synthesized on the hydroxyl group. The key advantage is that the linker can be cleaved under specific conditions, leaving no trace of itself on the final product. A common strategy involves photochemical cleavage.

Caption: Workflow of a traceless linker in solid-phase synthesis.

The linker is stable during the chemical and enzymatic glycosylation reactions but can be readily activated for cleavage.[6] This approach provides access to a variety of molecules that can be used as probes for carbohydrate-modifying enzymes.[6]

This compound as a Chain Transfer Agent

In radical polymerization, this compound can act as a chain transfer agent (CTA) to control the molecular weight of the resulting polymer.[8] The thiol group can donate a hydrogen atom to a growing polymer radical, terminating that chain and initiating a new one.

Caption: Mechanism of chain transfer in radical polymerization.

Table 4: Chain Transfer Constants (Ctr) of Various Thiols in Styrene Polymerization [8]

| Chain Transfer Agent | Ctr |

| 1-Dodecanethiol | 19 |

| tert-Dodecanethiol | 1.57 |

| Iso-octyl 3-mercaptopropionate (B1240610) | 13.0 |

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. A notable example is their use in the development of captopril (B1668294) analogs, which are angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension.[9] The mercapto group in these molecules is crucial for binding to the zinc ion in the active site of the ACE enzyme. The synthesis of captopril often involves the acylation of L-proline with a derivative of 3-mercapto-2-methylpropionic acid.[10][11]

Spectroscopic Data

The characterization of products derived from this compound relies on standard spectroscopic techniques.

1H NMR of this compound (CDCl₃):

-

δ 3.75 (t, 2H, -CH₂OH)

-

δ 2.63 (m, 2H, -CH₂SH)

-

δ 1.87 (m, 2H, -CH₂CH₂CH₂-)

-

δ 1.38 (t, 1H, -SH)

IR Spectroscopy: The IR spectrum of a product derived from this compound will show the disappearance of the S-H stretching band (around 2550 cm⁻¹) if the thiol has reacted. Characteristic bands for the newly formed functional groups will appear. For example, in a Michael adduct with a ketone, a C=O stretching band will be present around 1715 cm⁻¹.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis with a broad range of applications. Its dual functionality allows for its use in fundamental transformations such as nucleophilic additions and substitutions, as well as in more specialized applications like the synthesis of heterocycles, as a traceless linker, and as a chain transfer agent. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers, enabling the effective utilization of this important building block in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound as a traceless linker for chemical and enzymatic synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - this compound as a Traceless Linker for Chemical and Enzymatic Synthesis of Oligosaccharides - Organic Letters - Figshare [figshare.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid | Semantic Scholar [semanticscholar.org]

- 11. scispace.com [scispace.com]

Spectroscopic Analysis of 3-Mercaptopropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-Mercaptopropanol. The information is presented to support research, development, and quality control activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-1 (-CH₂OH) | ~3.72 | Triplet (t) | ~6.3 |

| H-2 (-CH₂-) | ~1.85 | Quintet | ~6.8 |

| H-3 (-CH₂SH) | ~2.55 | Triplet (t) | ~7.3 |

| -OH | Variable | Singlet (s) | - |

| -SH | ~1.35 | Triplet (t) | ~7.8 |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-1 (-CH₂OH) | ~61.5 |

| C-2 (-CH₂-) | ~35.0 |

| C-3 (-CH₂SH) | ~22.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (-OH) and thiol (-SH) functional groups.[1]

IR Spectroscopic Data

The key absorption bands observed in the IR spectrum of this compound are detailed in the following table.

| Functional Group | Vibrational Mode | Absorption Range [cm⁻¹] | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (Alkyl) | Stretching | 2850-2960 | Medium-Strong |

| S-H (Thiol) | Stretching | 2550-2600 | Weak-Medium |

| C-O (Alcohol) | Stretching | 1000-1260 | Strong |

Experimental Protocols

The following sections describe the general methodologies for acquiring NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

A small amount of this compound (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is accurately weighed.

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial. The typical volume of solvent is 0.5-0.7 mL.

-

The solution is then transferred into a clean NMR tube to a height of approximately 4-5 cm.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

-

The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.

-

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

The NMR spectrum is acquired using a standard pulse sequence. For routine spectra, a sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

IR Spectroscopy Protocol (Neat Liquid)

Sample Preparation:

-

A drop of neat (undiluted) this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The salt plate assembly containing the sample is placed in the sample holder of the IR spectrometer.

-

The IR spectrum of the sample is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Molecular Structure and Spectroscopic Correlations

The following diagram illustrates the structure of this compound and highlights the protons and carbons that correspond to the NMR and IR data presented.

Caption: Molecular structure of this compound with NMR and IR correlations.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Caption: General workflow for NMR and IR spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Mercaptopropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptopropanol (3-MPO) is a versatile bifunctional molecule featuring both a thiol and a primary alcohol functional group. This unique structure makes it a valuable building block in various applications, including organic synthesis, materials science, and notably, in the pharmaceutical industry as a linker for drug conjugates and a component of drug delivery systems.[1] A thorough understanding of its solubility and stability is paramount for its effective utilization in research and drug development, ensuring optimal performance, formulation, and shelf-life. This guide provides a comprehensive overview of the solubility profile of 3-MPO in various solvents and details its stability under different environmental conditions. It also includes detailed experimental protocols for assessing these properties and visual workflows to guide laboratory procedures.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar hydroxyl (-OH) group and a moderately polar thiol (-SH) group, connected by a short three-carbon alkyl chain. This combination allows for hydrogen bonding with polar solvents, while the alkyl chain provides some affinity for less polar environments.

Qualitative Solubility

Based on the principle of "like dissolves like," this compound is expected to be miscible with a wide range of polar and moderately polar organic solvents.[2] Its solubility in nonpolar solvents is predicted to be lower.

Quantitative Solubility Data

| Solvent | Solvent Type | Predicted/Reported Solubility (at 25 °C) | Rationale |

| Water | Polar Protic | Soluble[1] | The hydroxyl and thiol groups can form hydrogen bonds with water molecules. |

| Methanol | Polar Protic | Miscible | Similar polarity and hydrogen bonding capabilities. |

| Ethanol | Polar Protic | Miscible | Similar polarity and hydrogen bonding capabilities. |

| Isopropanol | Polar Protic | Miscible | Good solubility is expected due to its polar nature. |

| Acetone | Polar Aprotic | Miscible | Acetone's polarity allows for interaction with the polar groups of 3-MPO.[3] |

| Ethyl Acetate | Moderately Polar | Soluble | Expected to be a good solvent due to its moderate polarity. |

| Dichloromethane | Moderately Polar | Soluble | Expected to dissolve 3-MPO due to its ability to engage in dipole-dipole interactions. |

| Toluene (B28343) | Nonpolar (Aromatic) | Slightly Soluble | The nonpolar nature of toluene suggests lower solubility.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.[4][5] |

Effect of Temperature on Solubility

For most solid solutes dissolving in liquid solvents, solubility tends to increase with temperature. In the case of liquid-liquid miscibility, temperature can have a more complex effect, but for systems like this compound in polar solvents, miscibility is generally expected to remain high across a functional temperature range.

Stability Profile

The stability of this compound is primarily influenced by the reactivity of its thiol group. Thiols are susceptible to oxidation, which is the main degradation pathway.[6] This degradation can be accelerated by several factors, including pH, temperature, the presence of oxygen, and metal ions.

Degradation Pathways

The primary degradation pathway for this compound is the oxidation of the thiol group. This can lead to the formation of a disulfide dimer (3,3'-dithiodipropanol) and further oxidation to form sulfenic, sulfinic, and ultimately sulfonic acids.

Factors Affecting Stability

| Factor | Effect on Stability | Recommendation for Handling and Storage |

| pH | The rate of thiol oxidation is highly pH-dependent, with stability being greater in acidic conditions and significantly decreasing in alkaline environments.[7] | Maintain a neutral or slightly acidic pH for aqueous formulations. |

| Temperature | Higher temperatures generally increase the rate of chemical degradation. | Store at controlled room temperature or under refrigeration as recommended.[8] |

| Oxygen | The presence of oxygen is a key driver for the oxidative degradation of thiols. | Store under an inert atmosphere (e.g., nitrogen or argon). |

| Metal Ions | Transition metal ions, such as copper (II) and iron (III), can catalyze the oxidation of thiols. | Use high-purity solvents and reagents, and consider the use of chelating agents like EDTA in formulations. |

| Light | Exposure to light, particularly UV radiation, can promote the photochemical degradation of thiols. | Protect from light by using amber-colored containers or by storing in the dark. |

Experimental Protocols

Protocol for Determining Qualitative Solubility

Objective: To rapidly assess the miscibility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, toluene)

-

Small glass vials with caps

-

Vortex mixer

Procedure:

-

Add 1 mL of the selected solvent to a clean, dry glass vial.

-

Add 1 mL of this compound to the same vial.

-

Cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Let the mixture stand for at least 5 minutes and observe against a dark background.

-

Record the observation as "Miscible" (clear, single phase), "Partially Soluble" (cloudy or two phases with reduced volume of one), or "Insoluble" (two distinct, clear layers).[3]

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This helps in the development of stability-indicating analytical methods.[9][10][11]

Materials:

-

This compound

-

High-purity water

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration.

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for analysis.[6]

-

-

Basic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.[6]

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a defined period.

-

At specified time points, withdraw an aliquot and dilute for analysis. A quenching agent (e.g., sodium bisulfite) may be necessary.[6]

-

-

Thermal Degradation:

-

Place a known amount of neat this compound in a vial.

-

Heat in an oven at a specified temperature (e.g., 80°C) for a defined period.

-

At specified time points, dissolve a sample in a suitable solvent for analysis.

-

-

Photostability Testing:

-

Expose a solution of this compound to a light source as per ICH Q1B guidelines.

-

Keep a control sample wrapped in aluminum foil under the same temperature conditions.

-

Analyze both the exposed and control samples after the exposure period.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Visualization of Workflows

Experimental Workflow for Solubility Determination

References

- 1. Page loading... [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-MERCAPTO-1-PROPANOL | 19721-22-3 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. library.dphen1.com [library.dphen1.com]

- 11. medcraveonline.com [medcraveonline.com]

Commercial Sources and Purity of 3-Mercaptopropanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopropanol (also known as 3-sulfanylpropan-1-ol) is a versatile bifunctional molecule containing both a thiol and a primary alcohol functional group. This unique structure makes it a valuable building block in various fields, including the synthesis of pharmaceuticals, the preparation of self-assembled monolayers on gold surfaces for biosensor applications, and as a component in polymer chemistry. For researchers and professionals in drug development, understanding the commercial availability and purity of this compound is critical for ensuring the reliability and reproducibility of their experimental results. This technical guide provides a comprehensive overview of the commercial sources, typical purity levels, and the methodologies for the synthesis, purification, and purity analysis of this compound.

Commercial Availability and Purity Specifications

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 99%. The method of analysis for purity is most commonly Gas Chromatography (GC). Below is a table summarizing the offerings from several major suppliers.

| Supplier | Stated Purity | Analytical Method |

| Sigma-Aldrich | 95% | Not specified |

| TCI Chemicals | >97.0% | GC |

| Thermo Scientific | 97+% | Not specified |

| Jinan Finer Chemical Co., Ltd. | ≥99% | Not specified |

| Siwei Development Group Ltd. | 99% | Not specified |

| Wuhan Fortuna Chemical Co.,Ltd. | High Purity | Not specified |

| MOLBASE | 95%, 96%, 97%, 98%, 99% | Not specified |

Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is always recommended to request a certificate of analysis (CoA) for the specific lot being purchased.

Synthesis of this compound

There are several synthetic routes to produce this compound. Two of the most common methods are detailed below.

Method 1: From Allyl Alcohol and Thioacetic Acid

This two-step method involves the initial formation of S-(3-hydroxypropyl) thioacetate (B1230152), followed by hydrolysis to yield this compound. This process is advantageous as it avoids the use of highly pyrophoric reagents like lithium aluminum hydride.[1]

Experimental Protocol:

Step 1: Synthesis of S-(3-hydroxypropyl) thioacetate [1]

-

To a solution of allyl alcohol (1 equivalent) in a suitable solvent such as chloroform (B151607) or dichloromethane (B109758), add thioacetic acid (1.05-1.1 equivalents).

-

Heat the reaction mixture to 50-60 °C and stir for 2-3 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, remove the solvent under reduced pressure to obtain crude S-(3-hydroxypropyl) thioacetate as a faint yellow liquid.

Step 2: Hydrolysis to this compound [1]

-

Dissolve the crude S-(3-hydroxypropyl) thioacetate from Step 1 in methanol (B129727).

-

Add a hydrolyzing agent. This can be an acid (e.g., sulfuric acid or hydrochloric acid, ~0.1 equivalents) or a base (e.g., hydrazine (B178648) monohydrate or aqueous ammonia, 1.1-2.5 equivalents).

-

Stir the reaction mixture at a temperature ranging from 20 °C to 60 °C for 1-5 hours, depending on the chosen reagent.

-

After the reaction is complete, neutralize the mixture if necessary.

-

Remove the methanol by distillation.

-

Add water to the residue and extract the product with an organic solvent such as chloroform or dichloromethane.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Method 2: From 3-Chloro-1-propanol (B141029) and a Sulfur Source

This method involves the nucleophilic substitution of the chlorine atom in 3-chloro-1-propanol with a sulfur-containing nucleophile. Common sulfur sources include sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

Experimental Protocol (using Sodium Hydrosulfide):

-

In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 3-chloro-1-propanol (1 equivalent) in a suitable solvent like water or a water/ethanol mixture.

-

Add an aqueous solution of sodium hydrosulfide (1.1-1.5 equivalents) dropwise to the solution of 3-chloro-1-propanol. The reaction is exothermic and the temperature should be controlled, typically by cooling in an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by GC or TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl or H₂SO₄) to a neutral or slightly acidic pH. This step is crucial to protonate the thiolate intermediate.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Caption: Common synthetic routes to this compound.

Purification of this compound

The primary method for purifying this compound is distillation under reduced pressure . This is necessary because this compound has a relatively high boiling point at atmospheric pressure (approximately 196-198 °C), and heating to this temperature can lead to decomposition or oxidation of the thiol group.

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. It is crucial to use a cold trap between the apparatus and the vacuum pump to protect the pump from corrosive vapors.

-

Charging the Flask: Place the crude this compound into the round-bottom flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask should not be more than two-thirds full.

-

Applying Vacuum: Gradually apply vacuum to the system. The pressure should be reduced to a level where the boiling point of this compound is in a manageable range (e.g., 81-82 °C at 10 mmHg).

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the distillate that comes over at a constant temperature and pressure. The first fraction may contain lower-boiling impurities, which should be discarded. The main fraction containing the purified this compound is then collected in a clean receiving flask.

-

Termination: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Caption: General workflow for the purification of this compound.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound. It allows for the separation of the main component from its impurities and provides structural information for the identification of these impurities.

Experimental Protocol (Adapted Method):

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample by accurately weighing a small amount and dissolving it in a high-purity volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: An Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: An Agilent 5977A MSD or equivalent.

-

Injector: Split/splitless injector, operated in split mode (e.g., split ratio of 50:1) to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column is suitable. A common choice would be a DB-5ms (5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm ID, 0.25 µm film thickness) or a DB-WAX (polyethylene glycol) column for better separation of polar compounds.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 250 °C at a rate of 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 35-350) to identify all eluting compounds. The resulting mass spectra can be compared to a library (e.g., NIST) for impurity identification.

-

Purity Calculation: The purity is typically determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

-

Caption: Logical workflow for determining the purity of this compound using GC-MS.

Conclusion

For researchers and professionals in drug development and other scientific fields, having access to high-purity this compound is essential. This guide has provided an overview of the commercial sources and their stated purities, along with detailed methodologies for its synthesis, purification, and purity analysis. By understanding these aspects, scientists can make informed decisions when sourcing this important chemical and can, if necessary, synthesize and purify it in-house to meet their specific research needs. The provided experimental protocols and workflows serve as a valuable resource for the practical application of these techniques in a laboratory setting.

References

An In-Depth Technical Guide to the Safe Handling and Use of 3-Mercaptopropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 3-Mercaptopropanol (CAS No. 19721-22-3). Designed for laboratory personnel and professionals in drug development, this document outlines the toxicological properties, personal protective equipment (PPE) requirements, emergency procedures, and experimental considerations for the safe utilization of this compound.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a repulsive, strong, and unpleasant odor.[1][2] It is a thiol compound, and its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₈OS | [2] |

| Molecular Weight | 92.16 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 81-82 °C at 10 mmHg | [3] |

| Density | 1.067 g/mL at 20 °C | [3] |

| Flash Point | 85 °C (185 °F) - closed cup | [3] |

| Solubility | Soluble in water | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and requires careful handling.[2] The Globally Harmonized System (GHS) classification for this compound is detailed below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Danger[3]

Toxicological Information

Exposure to this compound can lead to various adverse health effects. It is toxic if swallowed or absorbed through the skin.[2] Inhalation may cause irritation to the respiratory system.[3] Direct contact can result in skin and serious eye irritation.[3]

While specific signaling pathways for this compound toxicity are not extensively documented in publicly available literature, the general mechanisms of cellular toxicity induced by chemical agents often involve the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and DNA damage.[4][5][6][7] Toxicants can interfere with critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in inflammation, cell survival, and apoptosis.[8][9][10]

Safety and Handling Precautions

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate ventilation in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive range of PPE is mandatory when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield.[11] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron or suit is recommended. |

| Respiratory Protection | If working outside a fume hood or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from heat, sparks, and open flames.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep away from oxidizing agents. The recommended storage temperature is below 15°C in a dark place.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air. Hazardous combustion products include carbon oxides and sulfur oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.

Experimental Protocols

Due to its bifunctional nature (thiol and hydroxyl groups), this compound is a versatile reagent in organic synthesis, often used in the formation of self-assembled monolayers (SAMs) and as a linker molecule.

General Protocol for Formation of a Self-Assembled Monolayer on a Gold Substrate

This protocol is a general guideline and may require optimization for specific applications.

Materials:

-

Gold-coated substrate

-

This compound

-

Anhydrous ethanol (B145695)

-

Cleaning solution (e.g., "piranha" solution: 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂. EXTREME CAUTION IS ADVISED ).

-

Tweezers

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Substrate Cleaning:

-

Clean the gold substrate by immersing it in a piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

-

Rinse the substrate thoroughly with deionized water and then with ethanol.

-

Dry the substrate under a stream of inert gas.

-

-

SAM Formation:

-

Prepare a 1-10 mM solution of this compound in anhydrous ethanol.

-

Immerse the clean, dry gold substrate into the thiol solution.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature. To minimize oxidation, the container can be purged with an inert gas.

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution.

-

Rinse the substrate thoroughly with ethanol to remove any non-chemisorbed molecules.

-

Dry the substrate under a stream of inert gas.[13]

-

General Protocol for Use as a Linker in Synthesis

The bifunctional nature of this compound allows it to act as a linker, connecting two different molecular entities. The following is a conceptual workflow. A related compound, 2-Amino-3-mercapto-1-propanol, is used in a detailed protocol for solid-phase peptide synthesis, which can serve as a procedural basis.[1]

Conceptual Workflow:

-

Protection: Protect one of the functional groups (either the thiol or the hydroxyl) with a suitable protecting group to ensure selective reaction of the other group.

-

Coupling Reaction 1: React the unprotected functional group with the first molecule.

-

Deprotection: Remove the protecting group from the other functional group.

-

Coupling Reaction 2: React the newly deprotected functional group with the second molecule.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Collect waste in a designated, labeled, and sealed container. Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Mercapto-1-propanol 95 19721-22-3 [sigmaaldrich.com]

- 4. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. advinus.com [advinus.com]

- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. WO2011040131A1 - Process for producing 3-mercapto-1-propanol - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Mercaptopropanol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptopropanol (HS(CH₂)₃OH), a bifunctional molecule featuring both a thiol and a primary alcohol, serves as a versatile building block in organic synthesis and material science. Its unique properties have led to its application in pharmaceuticals, as a corrosion inhibitor, and in the formation of self-assembled monolayers (SAMs). This guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, tabulated quantitative data, and visualizations of its role in key applications.

Discovery and History

While the definitive first synthesis of this compound is not prominently documented in readily available historical records, its development can be situated within the broader context of the exploration of mercaptans and bifunctional organic compounds in the early to mid-20th century. Early research into mercaptoalcohols was often driven by their potential as intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers.

Key historical synthesis routes that have been developed and refined over time include:

-

The reaction of 3-chloro-1-propanol (B141029) with a hydrosulfide (B80085) source or thiourea. This represents a classical approach to thiol synthesis via nucleophilic substitution.

-

The reduction of 3-mercaptopropionic acid and its esters. The advent of powerful reducing agents like lithium aluminum hydride (LiAlH₄) made this a viable, high-yielding route.

-

The anti-Markovnikov addition of a thiol to allyl alcohol. Modern synthetic methods have provided efficient ways to achieve this transformation.

The compound is recognized as a key intermediate in the synthesis of pharmaceuticals like Fudosteine, a mucolytic agent.[1] Its ability to form self-assembled monolayers on gold and other surfaces has also been a significant driver of research, particularly with the rise of nanotechnology and advanced materials science.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, handling, and application. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19721-22-3 | PubChem |

| Molecular Formula | C₃H₈OS | PubChem |

| Molecular Weight | 92.16 g/mol | PubChem |

| Appearance | Colorless liquid | Sigma-Aldrich |

| Odor | Strong, unpleasant | ChemicalBook |

| Boiling Point | 81-82 °C at 10 mmHg | Sigma-Aldrich |

| Density | 1.067 g/mL at 20 °C | Sigma-Aldrich |

| Refractive Index (n²⁰/D) | 1.495 | Sigma-Aldrich |

| Flash Point | 85 °C (185 °F) - closed cup | Sigma-Aldrich |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Source |

| ¹H NMR (CDCl₃) | δ = 3.75 (t, 2H), 2.63 (m, 2H), 1.87 (m, 2H), 1.48 (m, 1H), 1.38 (t, 1H) | WO2011040131A1 |

| ¹³C NMR | Predicted shifts based on similar structures: ~61 ppm (-CH₂OH), ~35 ppm (-CH₂-), ~23 ppm (-CH₂SH) | General NMR principles |

| IR Spectroscopy (Neat) | Key absorptions: ~3340 cm⁻¹ (O-H stretch, broad), ~2930 cm⁻¹ (C-H stretch), ~2550 cm⁻¹ (S-H stretch, weak), ~1050 cm⁻¹ (C-O stretch) | NIST WebBook |

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported. The following are detailed protocols for two common and effective approaches.

Synthesis from Allyl Alcohol and Thioacetic Acid

This two-step method, adapted from patent literature, provides a high-yield route that avoids the use of pyrophoric reagents like LiAlH₄.[2]

Step 1: Synthesis of S-(3-hydroxypropyl) thioacetate (B1230152)

-

Charge a 100 mL flask with allyl alcohol (5.8 g, 100 mmol) and chloroform (B151607) (60 mL).

-

Heat the solution to 50-60 °C under a nitrogen atmosphere.

-

Add thio-S-acetic acid (9.9 g, 110 mmol) dropwise to the heated solution.

-